molecular formula C40H60O4P2 B8202028 (S)-(4,4',6,6'-Tetramethoxy-[1,1'-biphenyl]-2,2'-diyl)bis(dicyclohexylphosphine)

(S)-(4,4',6,6'-Tetramethoxy-[1,1'-biphenyl]-2,2'-diyl)bis(dicyclohexylphosphine)

Cat. No.: B8202028
M. Wt: 666.8 g/mol
InChI Key: WCFUXBDOGJWNJE-UHFFFAOYSA-N
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Description

(S)-(4,4’,6,6’-Tetramethoxy-[1,1’-biphenyl]-2,2’-diyl)bis(dicyclohexylphosphine) is a chiral phosphine ligand widely used in organic synthesis and catalysis. This compound is known for its ability to form stable complexes with transition metals, making it a valuable tool in various chemical reactions, particularly in asymmetric synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(4,4’,6,6’-Tetramethoxy-[1,1’-biphenyl]-2,2’-diyl)bis(dicyclohexylphosphine) typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the biphenyl core, which is then functionalized with methoxy groups at the 4, 4’, 6, and 6’ positions.

    Phosphine Introduction: The dicyclohexylphosphine groups are introduced through a series of reactions involving chlorophosphine intermediates.

    Chiral Resolution: The final step involves the resolution of the chiral center to obtain the (S)-enantiomer.

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems and stringent quality control measures to ensure consistency.

Chemical Reactions Analysis

Types of Reactions

(S)-(4,4’,6,6’-Tetramethoxy-[1,1’-biphenyl]-2,2’-diyl)bis(dicyclohexylphosphine) undergoes various types of chemical reactions, including:

    Oxidation: The phosphine groups can be oxidized to phosphine oxides.

    Substitution: The methoxy groups can participate in nucleophilic substitution reactions.

    Complexation: The compound forms stable complexes with transition metals, which are crucial in catalytic processes.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Substitution: Nucleophiles such as alkoxides or amines are often used.

    Complexation: Transition metals like palladium, platinum, and nickel are commonly employed under inert atmosphere conditions.

Major Products

    Oxidation: Phosphine oxides.

    Substitution: Substituted biphenyl derivatives.

    Complexation: Metal-phosphine complexes.

Scientific Research Applications

(S)-(4,4’,6,6’-Tetramethoxy-[1,1’-biphenyl]-2,2’-diyl)bis(dicyclohexylphosphine) has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in asymmetric catalysis, particularly in hydrogenation and cross-coupling reactions.

    Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.

    Medicine: Utilized in the development of drugs and therapeutic agents.

    Industry: Applied in the production of fine chemicals and materials science.

Mechanism of Action

The compound exerts its effects primarily through its ability to form stable complexes with transition metals. These metal-ligand complexes facilitate various catalytic processes by providing a favorable environment for the reaction to occur. The molecular targets and pathways involved depend on the specific metal and reaction conditions used.

Comparison with Similar Compounds

Similar Compounds

  • 1,2-Bis(dicyclohexylphosphino)ethane
  • 1,3-Bis(dicyclohexylphosphino)propane
  • 1,2-Bis(diphenylphosphino)benzene

Uniqueness

(S)-(4,4’,6,6’-Tetramethoxy-[1,1’-biphenyl]-2,2’-diyl)bis(dicyclohexylphosphine) is unique due to its chiral nature and the presence of methoxy groups, which enhance its ability to form stable and selective metal complexes. This makes it particularly valuable in asymmetric synthesis, where enantioselectivity is crucial.

Properties

IUPAC Name

dicyclohexyl-[2-(2-dicyclohexylphosphanyl-4,6-dimethoxyphenyl)-3,5-dimethoxyphenyl]phosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H60O4P2/c1-41-29-25-35(43-3)39(37(27-29)45(31-17-9-5-10-18-31)32-19-11-6-12-20-32)40-36(44-4)26-30(42-2)28-38(40)46(33-21-13-7-14-22-33)34-23-15-8-16-24-34/h25-28,31-34H,5-24H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCFUXBDOGJWNJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)P(C2CCCCC2)C3CCCCC3)C4=C(C=C(C=C4P(C5CCCCC5)C6CCCCC6)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H60O4P2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

666.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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